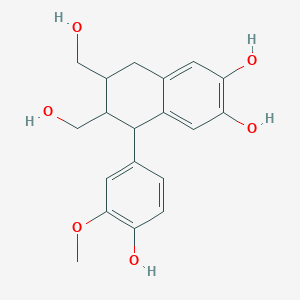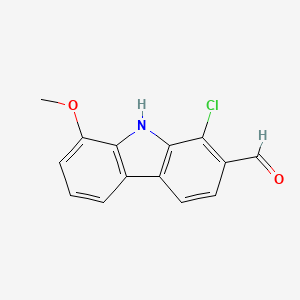
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities. This particular compound features a chloro group at the first position, a methoxy group at the eighth position, and an aldehyde group at the second position of the carbazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by selective chlorination, methoxylation, and formylation. For instance, the Fischer indole synthesis can be employed to construct the carbazole core, which is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride. Methoxylation can be achieved using methanol in the presence of a base, and formylation is often carried out using Vilsmeier-Haack reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-Chloro-8-methoxy-9H-carbazole-2-carboxylic acid.
Reduction: 1-Chloro-8-methoxy-9H-carbazole-2-methanol.
Substitution: 1-Amino-8-methoxy-9H-carbazole-2-carbaldehyde.
Aplicaciones Científicas De Investigación
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde largely depends on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-9H-carbazole-2-carbaldehyde: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
8-Methoxy-9H-carbazole-2-carbaldehyde: Lacks the chloro group, potentially altering its pharmacokinetic properties.
1-Chloro-8-methoxy-9H-carbazole: Lacks the aldehyde group, which is crucial for certain chemical reactions and biological interactions.
Uniqueness
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the carbazole ring. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
393165-37-2 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
1-chloro-8-methoxy-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C14H10ClNO2/c1-18-11-4-2-3-9-10-6-5-8(7-17)12(15)14(10)16-13(9)11/h2-7,16H,1H3 |
Clave InChI |
LWKFJHQXMVPZII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC3=C2C=CC(=C3Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


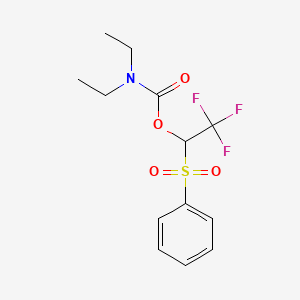
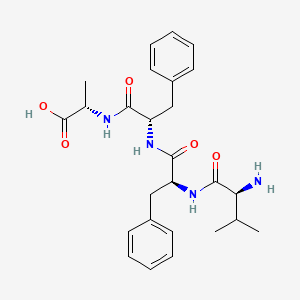
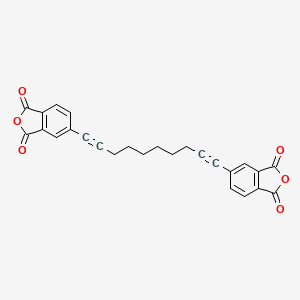
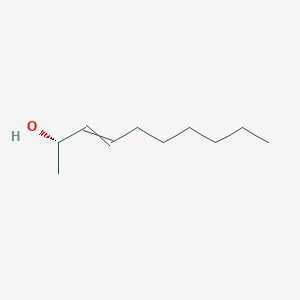
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
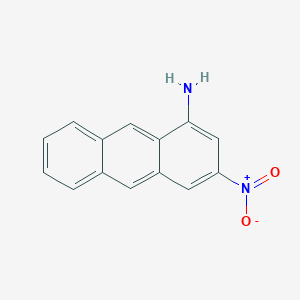
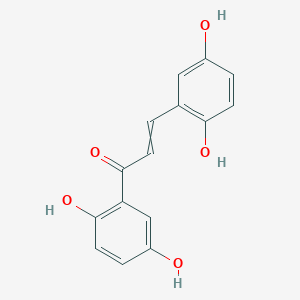

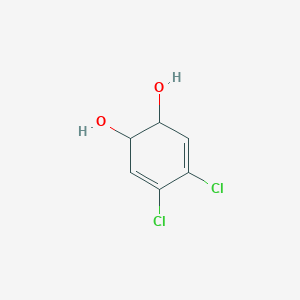
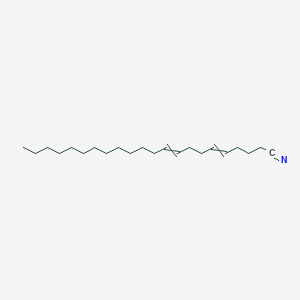
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
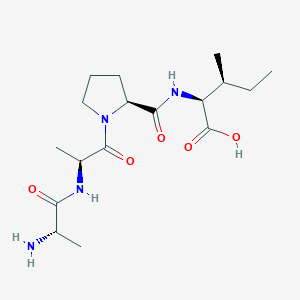
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
